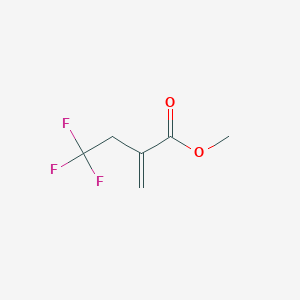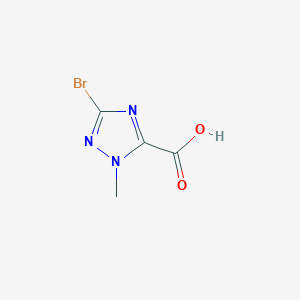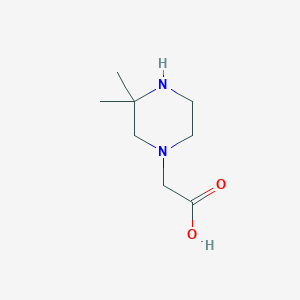
2-(3,3-Dimethylpiperazin-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-Dimethylpiperazin-1-yl)acetic acid is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a piperazine ring substituted with a dimethyl group and an acetic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylpiperazin-1-yl)acetic acid typically involves the reaction of 3,3-dimethylpiperazine with chloroacetic acid under basic conditions. The reaction is carried out in an aqueous medium, and the product is isolated by acidification and subsequent crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,3-Dimethylpiperazin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The acetic acid moiety can undergo substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alcohols and amines are used in the presence of catalysts like sulfuric acid or hydrochloric acid.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Esters and amides of this compound.
Aplicaciones Científicas De Investigación
2-(3,3-Dimethylpiperazin-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(3,3-Dimethylpiperazin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,3-Dimethylpiperazin-1-yl)acetic acid hydrochloride
- This compound dihydrochloride
Comparison
This compound is unique due to its specific substitution pattern on the piperazine ring and the presence of the acetic acid moiety. This structural uniqueness imparts distinct chemical and biological properties compared to other piperazine derivatives. For example, the dimethyl substitution enhances its lipophilicity, potentially improving its ability to cross biological membranes.
Propiedades
Fórmula molecular |
C8H16N2O2 |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
2-(3,3-dimethylpiperazin-1-yl)acetic acid |
InChI |
InChI=1S/C8H16N2O2/c1-8(2)6-10(4-3-9-8)5-7(11)12/h9H,3-6H2,1-2H3,(H,11,12) |
Clave InChI |
GGZCVRSZEDHAJI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(CCN1)CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine](/img/structure/B13498064.png)
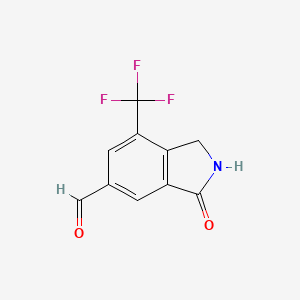
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(dimethylphosphoryl)phenyl]propanoic acid](/img/structure/B13498093.png)


![2-[3-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13498118.png)
![2-(Piperidin-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B13498123.png)
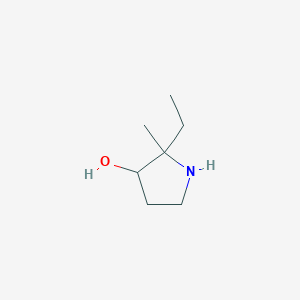
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole](/img/structure/B13498138.png)
![(2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498149.png)
![3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498156.png)
![(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13498158.png)
